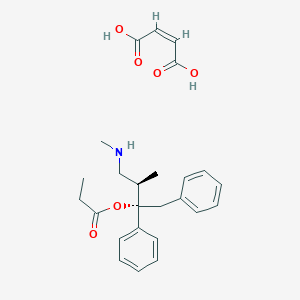
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline is an organic compound that features a cyclopropylcarbonyl group attached to a 2,4,5-trichloroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline typically involves the reaction of 2,4,5-trichloroaniline with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,4,5-Trichloroaniline+Cyclopropylcarbonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: N-substituted derivatives of 2,4,5-trichloroaniline.
Reduction: N-(Cyclopropylmethyl)-2,4,5-trichloroaniline.
Oxidation: N-(Cyclopropylcarbonyl)-2,4,5-trichlorobenzoic acid.
科学的研究の応用
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
作用機序
The mechanism of action of N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the trichloroaniline moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(Cyclopropylcarbonyl)-2,4,6-trichloroaniline
- N-(Cyclopropylcarbonyl)-3,4,5-trichloroaniline
- N-(Cyclopropylcarbonyl)-2,4-dichloroaniline
Uniqueness
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of the cyclopropylcarbonyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
特性
CAS番号 |
14372-32-8 |
|---|---|
分子式 |
C10H8Cl3NO |
分子量 |
264.5 g/mol |
IUPAC名 |
N-(2,4,5-trichlorophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H8Cl3NO/c11-6-3-8(13)9(4-7(6)12)14-10(15)5-1-2-5/h3-5H,1-2H2,(H,14,15) |
InChIキー |
WRYSHXUBIDXJPE-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)
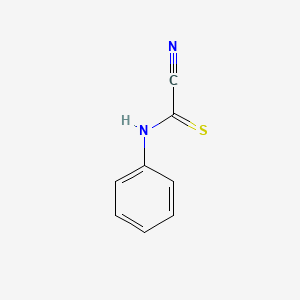
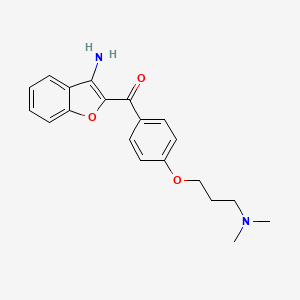
![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)

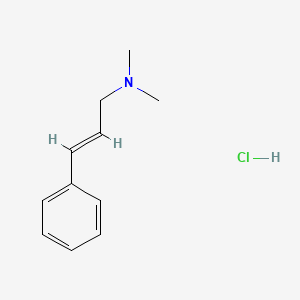

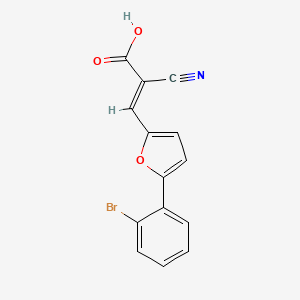
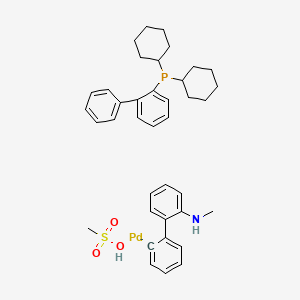
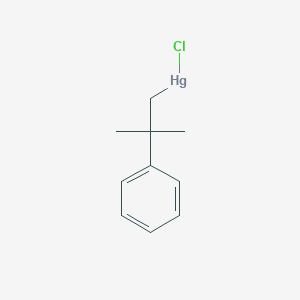
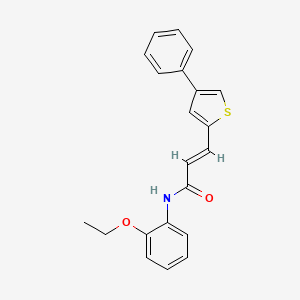
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate](/img/structure/B11940804.png)
